molecular formula C17H15N3O2S B601871 Lesinurad Impurity B CAS No. 1533519-93-5

Lesinurad Impurity B

Cat. No.: B601871
CAS No.: 1533519-93-5
M. Wt: 325.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lesinurad Impurity B is a chemical compound associated with the synthesis and degradation of Lesinurad, a medication used to treat hyperuricemia in patients with gout. Lesinurad functions by inhibiting urate transporter 1 and organic anion transporter 4, which are involved in the reabsorption of uric acid in the kidneys .

Preparation Methods

The synthesis of Lesinurad Impurity B involves several steps, starting from 4-bromo-1-aminonaphthalene. The process includes aminolysis and hydrazinolysis with carbon disulfide to form 4-bromo-naphthyl-1-yl-thiosemicarbazide. This intermediate undergoes further reactions to yield 4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-mercaptan, which is then converted to 2-[4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-yl sulfenyl]methyl acetate. The final compound, Lesinurad, is obtained through bromination and hydrolysis .

Chemical Reactions Analysis

Lesinurad Impurity B undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: Involves the replacement of one atom or group with another, often using reagents like sodium hydroxide or hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide, catalysts like palladium on carbon, and conditions such as reflux or room temperature. Major products formed from these reactions include various intermediates and by-products that are further processed to yield the final compound .

Scientific Research Applications

Lesinurad Impurity B has several scientific research applications:

Mechanism of Action

Lesinurad Impurity B, like Lesinurad, inhibits urate transporter 1 and organic anion transporter 4. These transporters are responsible for the reabsorption of uric acid in the kidneys. By inhibiting these transporters, this compound increases the excretion of uric acid in the urine, thereby lowering blood levels of uric acid. This mechanism is crucial for the treatment of hyperuricemia associated with gout .

Comparison with Similar Compounds

Lesinurad Impurity B can be compared with other urate transporter inhibitors such as:

This compound is unique in its specific inhibition of urate transporter 1 and organic anion transporter 4, making it a valuable compound for research and therapeutic applications.

Biological Activity

Lesinurad Impurity B is a byproduct associated with the synthesis of lesinurad, a selective uric acid reabsorption inhibitor primarily used in the treatment of gout. Understanding the biological activity of this impurity is essential for assessing its potential effects and safety profile, particularly in the context of drug metabolism and efficacy.

Overview of Lesinurad

Lesinurad is an approved medication that works by inhibiting uric acid transporters, specifically URAT1 and OAT4, which are responsible for the reabsorption of uric acid in the kidneys. By blocking these transporters, lesinurad increases uric acid excretion, thereby lowering serum uric acid levels in patients who do not achieve target levels with xanthine oxidase inhibitors like allopurinol or febuxostat .

Toxicological Studies

Toxicological assessments conducted on lesinurad provide insights into potential concerns regarding impurities like this compound. Studies indicate that high doses of lesinurad can lead to kidney toxicity and gastrointestinal issues in animal models, specifically in rats and cynomolgus monkeys . The implications for impurities suggest that careful monitoring is warranted during clinical use.

Efficacy and Safety Data

Clinical studies assessing lesinurad have demonstrated its efficacy in reducing serum uric acid levels significantly when used in combination with other therapies. For instance:

  • In a phase III trial involving patients with tophaceous gout, those receiving lesinurad alongside febuxostat showed a higher percentage of achieving target serum uric acid levels compared to those on febuxostat alone (76.1% vs. 46.8%) at six months .
  • Safety profiles indicated that while lesinurad was generally well-tolerated, there were instances of reversible elevations in serum creatinine levels, particularly at higher doses (400 mg) .

Case Studies

Case Study 1: Efficacy in Gout Management

A study involving 324 patients with chronic gout assessed the impact of adding lesinurad to standard therapy. Results highlighted that patients receiving the combination therapy experienced significant reductions in serum uric acid levels and improved resolution rates for gouty tophi .

Case Study 2: Toxicity Profile Analysis

In preclinical studies, high doses of lesinurad led to observable kidney damage in animal models, raising concerns about long-term use and the potential impact of impurities like this compound . These findings underscore the necessity for ongoing monitoring and evaluation of drug formulations.

Data Table: Summary of Key Findings

Study TypeFindingsReference
Clinical Trial76.1% achieved target UA levels with lesinurad + febuxostat
Toxicology StudyKidney toxicity observed at high doses; need for careful monitoring
Case StudySignificant reduction in serum UA levels; improved tophi resolution

Properties

IUPAC Name

2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16(22)9-23-17-19-18-10-20(17)15-8-7-12(11-5-6-11)13-3-1-2-4-14(13)15/h1-4,7-8,10-11H,5-6,9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKGPEVPDVPLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C=NN=C4SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533519-93-5
Record name 2-(4-(1-Cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1533519935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(1-CYCLOPROPYLNAPHTHALEN-4-YL)-4H-1,2,4-TRIAZOL-3-YLTHIO)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MPK9HG63C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.